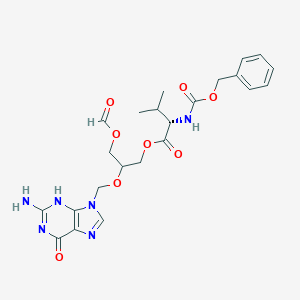![molecular formula C7H7NO2 B064955 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide CAS No. 193605-33-3](/img/structure/B64955.png)
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide, also known as DHFPO, is a heterocyclic compound with a unique structure that has gained significant attention in the field of medicinal chemistry. DHFPO has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide is not fully understood. However, studies have suggested that it may act through multiple pathways, including the inhibition of NF-kB signaling, the suppression of COX-2 expression, and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation in the body. 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has also been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells. In addition, 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has been found to inhibit the replication of viruses, which can prevent the spread of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide in lab experiments is that it exhibits a wide range of biological activities, which makes it a versatile compound for studying various diseases and conditions. However, one limitation of using 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide. One area of research is to investigate its potential use as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of research is to explore its potential use as a chemotherapeutic agent for cancer. Additionally, future research could focus on developing more efficient synthesis methods for 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide, which could increase its availability for use in laboratory experiments.
Conclusion
In conclusion, 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide is a heterocyclic compound with a unique structure that has gained significant attention in the field of medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Although its mechanism of action is not fully understood, 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has been extensively studied for its potential therapeutic applications. Further research is needed to fully understand its potential uses and to develop more efficient synthesis methods.
Métodos De Síntesis
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide can be synthesized through a variety of methods, including the reaction of 2,3-dihydropyridine with oxygen in the presence of a catalyst, or the oxidation of 2,3-dihydropyridine with hydrogen peroxide. The most common method for synthesizing 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide is through the oxidation of 2,3-dihydropyridine with m-chloroperbenzoic acid (m-CPBA) in the presence of acetic acid.
Aplicaciones Científicas De Investigación
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has been found to inhibit the replication of viruses such as HIV and HCV.
Propiedades
Número CAS |
193605-33-3 |
|---|---|
Nombre del producto |
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide |
Fórmula molecular |
C7H7NO2 |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
5-oxido-2,3-dihydrofuro[3,2-c]pyridin-5-ium |
InChI |
InChI=1S/C7H7NO2/c9-8-3-1-7-6(5-8)2-4-10-7/h1,3,5H,2,4H2 |
Clave InChI |
WDJWCAGQZHIELU-UHFFFAOYSA-N |
SMILES |
C1COC2=C1C=[N+](C=C2)[O-] |
SMILES canónico |
C1COC2=C1C=[N+](C=C2)[O-] |
Sinónimos |
Furo[3,2-c]pyridine,2,3-dihydro-,5-oxide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



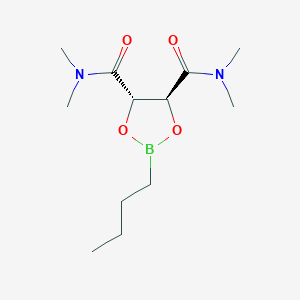
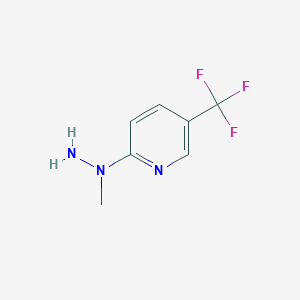
![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)
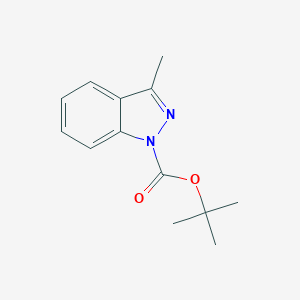
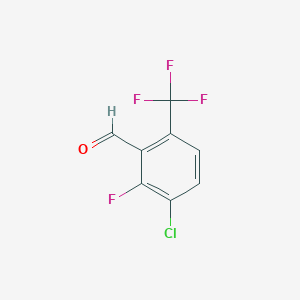
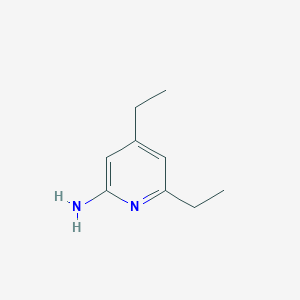
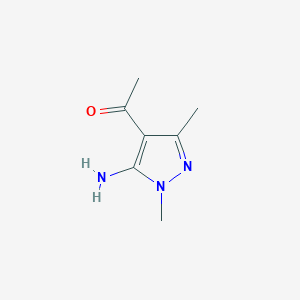
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)
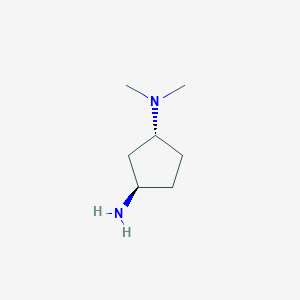
![5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B64896.png)
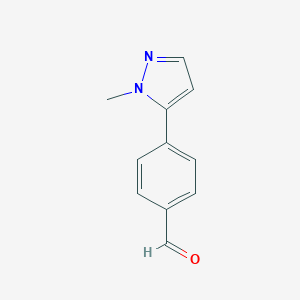
![2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol](/img/structure/B64898.png)
![Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B64902.png)
